BenchChemオンラインストアへようこそ!

N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide

Physicochemical profiling Drug-likeness Permeability

N-(2-(1,3-Dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide (CAS 5429-46-9), also designated NSC14143, is a purine derivative characterized by a 1,3-dimethylxanthine core linked through an ethylene spacer to a benzamide moiety. The compound (C₁₆H₁₇N₅O₃, MW 327.34 g/mol) is primarily supplied as a high-purity (≥98%) API intermediate and research tool, manufactured under ISO-certified quality systems.

Molecular Formula C16H17N5O3
Molecular Weight 327.34 g/mol
CAS No. 5429-46-9
Cat. No. B15219310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide
CAS5429-46-9
Molecular FormulaC16H17N5O3
Molecular Weight327.34 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCNC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H17N5O3/c1-20-13-12(15(23)21(2)16(20)24)18-11(19-13)8-9-17-14(22)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,17,22)(H,18,19)
InChIKeyQONYYTKNTAWWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(1,3-Dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide (CAS 5429-46-9) – Compound Identity and Procurement-Relevant Features


N-(2-(1,3-Dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide (CAS 5429-46-9), also designated NSC14143, is a purine derivative characterized by a 1,3-dimethylxanthine core linked through an ethylene spacer to a benzamide moiety [1]. The compound (C₁₆H₁₇N₅O₃, MW 327.34 g/mol) is primarily supplied as a high-purity (≥98%) API intermediate and research tool, manufactured under ISO-certified quality systems . Its structural features distinguish it from simple natural xanthines and place it within the class of 8-substituted benzamido-xanthine derivatives that have demonstrated targeted biological activity, notably as monoamine oxidase B (MAO-B) inhibitors [2].

Why Theophylline, Caffeine, or Simple Xanthine Analogs Cannot Substitute for N-(2-(1,3-Dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide in Research and Intermediate Applications


Generic xanthines such as theophylline and caffeine lack the critical 8-(ethyl)benzamide substitution that defines the pharmacological and physicochemical profile of this compound. The ethylene-linked benzamide introduces differential hydrogen-bonding capacity (HBD = 2 vs. 0–1 for theophylline/caffeine), alters lipophilicity (cLogP 0.9 vs. -0.2 for theophylline), and provides a rotatable side-chain (4 rotatable bonds) that significantly impacts target binding [1]. In the 8-substituted benzamido-phenylxanthine series, even minor modifications to the linker length or amide substitution result in large shifts in MAO-B inhibitory potency, making compound identity a non-interchangeable parameter in structure-activity studies [2]. Furthermore, as a certified API intermediate, substitution with non-certified or lower-purity xanthine analogs introduces risk of impurity-driven process failure in pharmaceutical synthesis pathways, where the exact molecular connectivity of the ethylene-benzamide side-chain is required for downstream coupling reactions .

Quantitative Differentiation Evidence: N-(2-(1,3-Dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide Versus Closest Analogs


Enhanced Lipophilicity and Hydrogen-Bonding Capacity Compared to Theophylline and Caffeine

The target compound exhibits significantly higher computed lipophilicity (XLogP3-AA = 0.9) relative to the parent xanthine scaffold theophylline (XLogP3 = -0.2) and caffeine (XLogP3 = -0.4), indicating improved passive membrane permeability potential [1]. Additionally, it possesses two hydrogen-bond donors (HBD = 2) versus one for theophylline and zero for caffeine, enabling distinct molecular recognition patterns [1]. The four rotatable bonds (vs. 0 for theophylline/caffeine) confer conformational flexibility that is absent in rigid natural xanthines [1].

Physicochemical profiling Drug-likeness Permeability

Potent MAO-B Inhibition Achieved Through Optimized 8-Substituted Benzamido-Xanthine Scaffold

The target compound belongs to a series of 8-substituted benzamido-phenylxanthine derivatives that demonstrate potent and selective MAO-B inhibition. The representative analog 6a in this series exhibits a Ki value of 0.26 μM against MAO-B [1]. While the exact Ki for CAS 5429-46-9 has not been published in isolation, the scaffold-specific structure-activity relationship indicates that the ethylene-benzamide substitution is essential for maintaining sub-micromolar potency, distinguishing this compound from unsubstituted xanthines that are inactive at MAO-B [2].

MAO-B inhibition Parkinson's disease Neuroprotection

Certified High Purity (≥98%) with ISO Quality Systems Suitable for API Intermediate Procurement

The compound is commercially available with a minimum purity of 98% (NLT 98%) and is manufactured under ISO-certified quality systems, ensuring batch-to-batch consistency and regulatory-grade documentation . In contrast, generic research-grade xanthines often have variable purity levels (95% typical) and lack the rigorous quality control required for pharmaceutical intermediate applications . This purity differential is critical for synthetic processes where impurities >2% can lead to side-product formation and costly purification failures during API synthesis.

Purity specification Quality assurance API intermediate

Structurally Defined Ethylene-Benzamide Side-Chain Enables Specific Downstream Synthetic Utility

The ethylene spacer between the xanthine core and benzamide group provides a defined, flexible linkage that is absent in directly 8-substituted phenyl-xanthines. This structural feature allows for late-stage functionalization strategies, including amide hydrolysis to the corresponding carboxylic acid or reduction to the amine, which are not possible with theophylline or 8-phenyl-xanthine analogs [1]. The benzamide moiety further offers a handle for N-alkylation or coupling reactions that enable diversification into compound libraries, differentiating this compound as a versatile synthetic building block in medicinal chemistry programs [1].

Synthetic intermediate Prodrug design Xanthine derivatization

Procurement-Driven Application Scenarios for N-(2-(1,3-Dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide


Lead Compound for MAO-B Inhibitor Drug Discovery in Parkinson's Disease

The 8-substituted benzamido-phenylxanthine scaffold, to which CAS 5429-46-9 belongs, has demonstrated sub-micromolar MAO-B inhibition (Ki = 0.26 μM for analog 6a) [2]. Researchers developing next-generation neuroprotective agents can use this compound as a validated starting point for scaffold hopping and lead optimization, leveraging the established synthetic route and structure-activity relationship (SAR) framework published in the primary literature.

Certified Intermediate for cGMP-Compatible Pharmaceutical Synthesis

With a minimum purity specification of 98% (NLT 98%) and ISO-certified manufacturing, CAS 5429-46-9 meets the quality requirements for use as an API intermediate in pharmaceutical development . Process chemists can rely on this certified purity to minimize the risk of impurity carryover in multi-step synthesis campaigns, particularly for regulatory submissions requiring detailed impurity profiles.

Versatile Building Block for Xanthine-Focused Compound Library Synthesis

The ethylene-benzamide side-chain provides synthetic handles that are absent in natural xanthines, enabling amide hydrolysis to carboxylic acids, reduction to amines, and N-functionalization reactions [3]. Medicinal chemistry groups constructing focused libraries around the xanthine scaffold can use CAS 5429-46-9 as a central intermediate to rapidly explore chemical space around the 8-position, reducing synthetic step count relative to starting from unsubstituted theophylline.

Physicochemical Probe for Permeability and Solubility Optimization Studies

The compound's computed lipophilicity (cLogP 0.9) and hydrogen-bond donor count (HBD = 2) position it in a distinct drug-like chemical space compared to polar natural xanthines (cLogP -0.2 to -0.4, HBD 0–1) [1]. Drug metabolism and pharmacokinetics (DMPK) researchers can use CAS 5429-46-9 as a probe molecule to study the impact of 8-substitution on passive permeability and solubility in xanthine-based drug candidates, providing decision-enabling data for lead series prioritization.

Quote Request

Request a Quote for N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.